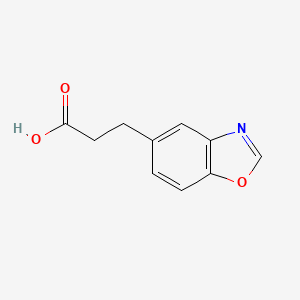

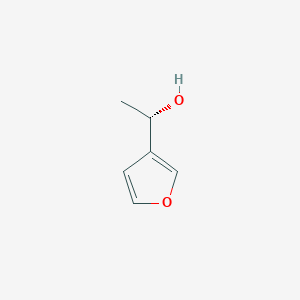

(1S)-1-(furan-3-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

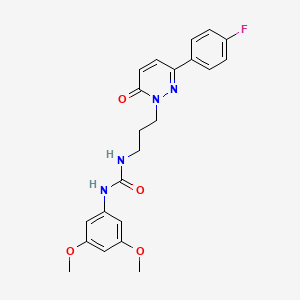

(1S)-1-(Furan-3-yl)ethan-1-ol, also known as 1-Furanethanol, is a colorless liquid with a sweet, floral odor. It is an important organic compound and has a wide range of applications in the pharmaceutical and food industries. It is also used as a flavoring agent in perfumes and cosmetics. The structure of 1-Furanethanol consists of a furan ring attached to an ethanol group. It is a chiral compound, meaning that it has two non-superimposable mirror images.

Applications De Recherche Scientifique

Anticancer Agent Synthesis

One notable application of compounds structurally related to (1S)-1-(furan-3-yl)ethan-1-ol is in the synthesis of potent anticancer agents. Research in this area led to the discovery of a compound, PVHD303, which demonstrated significant antiproliferative activity against human lung cancer cell lines. This compound was found to disrupt microtubule formation at the centrosomes and inhibited tumor growth in a human colon cancer xenograft model (Suzuki et al., 2020).

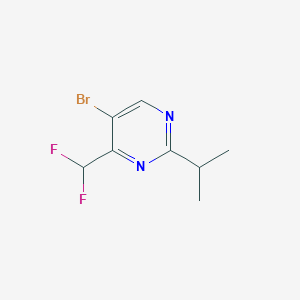

Chemical Synthesis and Reduction

Research has been conducted on the reduction of furan derivatives, including those similar to (1S)-1-(furan-3-yl)ethan-1-ol, with lithium and ammonia. This process yielded various products depending on the specific conditions, indicating the potential versatility of these compounds in chemical synthesis (Massy-Westropp & Warren, 1984).

Photoinduced Oxidative Annulation

Another application involves photoinduced oxidative annulation processes. Compounds structurally similar to (1S)-1-(furan-3-yl)ethan-1-ol were used to access highly functionalized polyheterocyclic compounds. These processes are significant due to their transition-metal-free and oxidant-free nature, making them environmentally friendly (Zhang et al., 2017).

Optical Properties

Studies on the optical properties of furanic compounds, closely related to (1S)-1-(furan-3-yl)ethan-1-ol, have been conducted. These studies included the synthesis and spectral measurements of various derivatives, contributing to the understanding of their electronic and optical characteristics (Lukes et al., 2003).

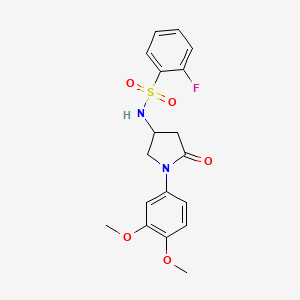

Corrosion Inhibition

Nitrogenated derivatives of furfural, structurally similar to (1S)-1-(furan-3-yl)ethan-1-ol, have been evaluated as corrosion inhibitors for mild steel. These compounds showed significant inhibition efficiency, highlighting their potential as green corrosion inhibitors (Guimarães et al., 2020).

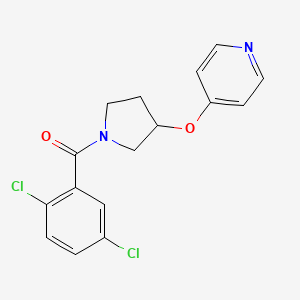

Synthesis of Biologically Significant Compounds

The synthesis of diversely substituted acetates using compounds similar to (1S)-1-(furan-3-yl)ethan-1-ol has been developed. These processes are important for constructing biologically significant scaffolds, such as naphtho[1,2-b]furan-5-ol (He et al., 2015).

Radical Scavenging Activity

The radical scavenging activity of furan-based compounds, related to (1S)-1-(furan-3-yl)ethan-1-ol, has been investigated. These studies provide insights into their potential antioxidant properties (Ciuffreda et al., 2016).

Propriétés

IUPAC Name |

(1S)-1-(furan-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYCKQFLCOKZGA-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=COC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(furan-3-yl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(4-carbamoylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2471152.png)

![Ethyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2471154.png)

![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2471156.png)

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471157.png)

![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)

![3-Azabicyclo[3.1.0]hexane-3-carbothioamide](/img/structure/B2471169.png)

![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid](/img/structure/B2471170.png)